5-bromo-2-ethynyl-4-methylpyridine
Description
Properties
CAS No. |
2751621-37-9 |
|---|---|
Molecular Formula |
C8H6BrN |
Molecular Weight |
196 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Precursor Selection : 5-Bromo-4-methylpyridine-2-carbonyl chloride or 5-bromo-2-iodo-4-methylpyridine serves as the electrophilic partner.
-
Catalytic System : A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) with a copper(I) iodide co-catalyst facilitates the coupling.
-
Solvent and Base : Reactions are conducted in amine solvents like triethylamine or DMF, with bases such as K₂CO₃ to neutralize HBr byproducts.
Example Protocol :
Challenges and Optimization
-
Regioselectivity : Competing couplings at the bromine site may occur if unprotected.
-
Side Reactions : Homocoupling of alkynes (Glaser reaction) can be suppressed by degassing solvents and using excess alkyne.
This two-step approach involves bromination of a pre-functionalized pyridine followed by ethynyl group introduction.
Step 1: Bromination of 2-Ethynyl-4-Methylpyridine
Direct bromination of 2-ethynyl-4-methylpyridine using N-bromosuccinimide (NBS) under radical conditions (AIBN initiator) selectively introduces bromine at the 5-position due to the directing effect of the methyl group.
Typical Conditions :
-
Substrate : 2-Ethynyl-4-methylpyridine
-
Brominating Agent : NBS (1.1 equiv)
-
Conditions : CCl₄, AIBN (0.1 equiv), reflux, 6 h
-
Yield : 50–65%
Step 2: Functional Group Compatibility
The ethynyl group must remain stable during bromination. Protic acids or strong bases may protonate the alkyne, necessitating mild conditions.
Direct Cyclization Strategies
Constructing the pyridine ring with pre-installed substituents offers an alternative route.
Hantzsch Dihydropyridine Synthesis
Modified Hantzsch reactions using bromo- and ethynyl-containing precursors can yield the target compound.
Representative Pathway :
-
Condensation of ethyl bromoacetoacetate, ammonium acetate, and ethynylacetone under acidic conditions.
-
Oxidation of the dihydropyridine intermediate with MnO₂ or DDQ.
Yield : 30–45% (low due to steric hindrance from substituents)
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Typical Yield | Scalability |
|---|---|---|---|---|
| Sonogashira Coupling | High regioselectivity, mild conditions | Requires halogenated precursors | 60–75% | Moderate |
| Halogenation/Alkyne | Modular approach | Multi-step, competing side reactions | 50–65% | Low |
| Hantzsch Synthesis | Single-step ring formation | Low yield, harsh oxidation steps | 30–45% | Limited |
Emerging Techniques: Flow Chemistry and Microwave Assistance
Recent advances in synthetic technology have improved efficiency:
-
Flow Reactors : Enable precise temperature control, reducing decomposition of sensitive ethynyl intermediates. A 2024 study achieved an 82% yield for Sonogashira coupling using a microfluidic setup.
-
Microwave Irradiation : Reduces reaction times from hours to minutes. For example, bromination with NBS under microwave conditions (100°C, 20 min) achieved 70% yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethynyl-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used.
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Coupling: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Oxidation: Carbonyl compounds such as aldehydes or ketones are formed.
Scientific Research Applications
5-Bromo-2-ethynyl-4-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-bromo-2-ethynyl-4-methylpyridine depends on its application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethynyl group can interact with active sites of enzymes, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
The following analysis compares 5-bromo-2-ethynyl-4-methylpyridine with structurally related pyridine derivatives, focusing on substituent effects, reactivity, and applications.
Substituent Position and Functional Group Variations
5-Bromo-2-ethynylpyridine
- Structure : Lacks the 4-methyl group present in the target compound.
- Key Differences :
- Applications : Used in polymer chemistry and as a ligand in metal-organic frameworks (MOFs).
5-Bromo-4-methoxy-2-methylpyridine
- Structure : Methoxy (-OCH₃) at position 4 and methyl (-CH₃) at position 2.
- Key Differences :
- Applications : Primarily used as a pharmaceutical intermediate.
5-Bromo-2-hydroxy-4-methylpyridine
- Structure : Hydroxyl (-OH) at position 2 and methyl at position 4.
- Key Differences :
- Applications : Explored in antimicrobial agents due to hydrogen-bonding interactions.
2-Bromo-4-methylpyridine
- Structure : Bromine at position 2 and methyl at position 4.
- Key Differences :
- Applications : Intermediate in Suzuki-Miyaura couplings for biaryl synthesis.
Physical and Chemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-2-ethynyl-4-methylpyridine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. For bromine introduction, direct bromination of 2-ethynyl-4-methylpyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) is common. The ethynyl group can be introduced via Sonogashira coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide (CuI) in an amine base (e.g., triethylamine) . Optimization includes:
- Temperature : Microwave-assisted synthesis (e.g., 140°C for 2 minutes) improves reaction efficiency and reduces side products.
- Catalyst loading : Reducing Pd catalyst to 2-5 mol% minimizes metal contamination.
- Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol for high purity.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The ethynyl proton appears as a singlet near δ 2.5–3.5 ppm, while the methyl group resonates at δ 2.1–2.3 ppm. The aromatic protons show splitting patterns dependent on substituent positions.
- IR Spectroscopy : Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and C-Br stretch (~550 cm⁻¹).
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 211.0 (M⁺) for C₈H₇BrN.
- X-ray Crystallography : Resolve structural ambiguities, especially for supramolecular interactions (e.g., hydrogen bonding) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at room temperature. Avoid moisture to prevent hydrolysis of the ethynyl group. Desiccants like silica gel are recommended .
Advanced Research Questions
Q. How does the ethynyl group influence reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?
- Methodological Answer : The terminal alkyne undergoes regioselective 1,3-dipolar cycloaddition with azides under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate). Key considerations:
- Solvent : Use t-BuOH/H₂O (1:1) for solubility and reaction efficiency.
- Kinetics : Monitor reaction progress via TLC or HPLC to optimize reaction time (typically 12–24 hours).
- Applications : Generate triazole-linked bioconjugates for drug discovery or materials science .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer :
- Dose-Response Studies : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives/negatives.
- Structural Analogues : Synthesize derivatives (e.g., replacing Br with Cl or modifying the ethynyl group) to isolate structure-activity relationships (SAR).
- Computational Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., kinases), validating via mutational studies .
Q. How can palladium-catalyzed cross-coupling reactions leverage the bromine substituent for functionalization?
- Methodological Answer : The bromine at C5 participates in Suzuki-Miyaura (aryl boronic acids) or Buchwald-Hartwig (amination) couplings. Protocol:
- Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like XPhos.
- Base : K₂CO₃ or Cs₂CO₃ in THF or dioxane at 80–100°C.
- Workup : Extract with ethyl acetate, wash with brine, and purify via flash chromatography. Yield improvements (>80%) require strict oxygen-free conditions .
Q. What computational methods predict the electronic effects of substituents on the pyridine ring?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
- Hammett Constants : Quantify electron-withdrawing/donating effects of substituents (Br: σₚ = +0.23; ethynyl: σₚ = +0.21) to predict reactivity in electrophilic substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
